
Calcium l(-)-arabonate tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium l(-)-arabonate tetrahydrate is a calcium salt of arabonic acid, specifically the L-isomer of arabonate. This compound is characterized by the presence of four water molecules (tetrahydrate) in its crystalline structure. It is a white, crystalline solid that is soluble in water and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium l(-)-arabonate tetrahydrate can be synthesized through the neutralization of L-arabonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving L-arabonic acid in water, followed by the gradual addition of calcium hydroxide or calcium carbonate under controlled conditions. The reaction mixture is then allowed to crystallize, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade L-arabonic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium l(-)-arabonate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium gluconate.
Reduction: Reduction reactions can convert it back to L-arabonic acid.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium chloride are used in substitution reactions.
Major Products Formed
Oxidation: Calcium gluconate.
Reduction: L-arabonic acid.
Substitution: Corresponding metal arabonates.
Wissenschaftliche Forschungsanwendungen
Calcium l(-)-arabonate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in calcium metabolism and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including calcium supplementation and bone health
Eigenschaften
IUPAC Name |
calcium;(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.4H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;;;/h2*2-4,6-9H,1H2,(H,10,11);;4*1H2/q;;+2;;;;/p-2/t2*2-,3-,4+;;;;;/m00...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDRYGUYYMVGM-DOBNSTQGSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26CaO16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
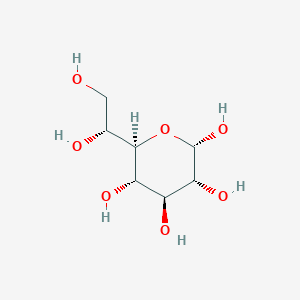


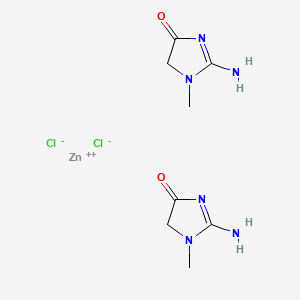

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7881905.png)

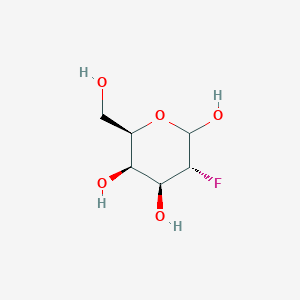
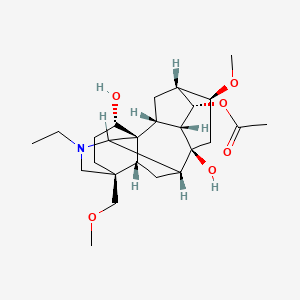

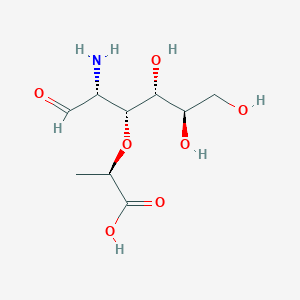
![N-[(E)-2-[4-(2-iodoethyl)quinolin-8-yl]ethenyl]aniline](/img/structure/B7881957.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B7881972.png)

